molecular formula C10H16ClNO B8177160 3-(3-Furylmethyl)piperidine Hydrochloride

3-(3-Furylmethyl)piperidine Hydrochloride

Cat. No.: B8177160
M. Wt: 201.69 g/mol
InChI Key: WTIDIYPYRWPOLA-UHFFFAOYSA-N
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Description

3-(3-Furylmethyl)piperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant applications in medicinal chemistry. The compound features a piperidine ring substituted with a furylmethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Furylmethyl)piperidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, which constructs the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives, which can be catalyzed by molybdenum disulfide .

Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency. For instance, the use of Grignard reagents in a continuous flow setup can produce enantioenriched piperidines with high diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Furylmethyl)piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and N-oxides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-(3-Furylmethyl)piperidine Hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Furylmethyl)piperidine Hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-(3-Furylmethyl)piperidine Hydrochloride is unique due to its furylmethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and organic compounds .

Properties

IUPAC Name

3-(furan-3-ylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h3,5,8-9,11H,1-2,4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIDIYPYRWPOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=COC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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